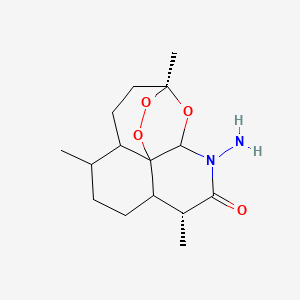

N-氨基-11-氮杂青蒿素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

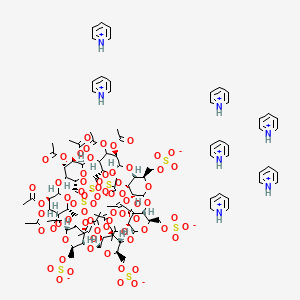

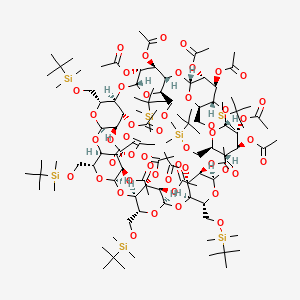

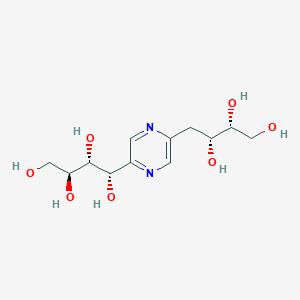

“N-Amino-11-azaartemisinin” is a derivative of 11-azaartemisinin . It is known for its high activity against multidrug-resistant malaria . Artemisinin was first extracted from the Chinese plant Artemisia annua L. in 1972 and it was best known for its antimalarial activity .

Synthesis Analysis

A series of new compounds were prepared under mild reaction conditions using click reaction of 11-azaartemisinin and various azides . All the synthesized compounds were fully characterized by spectral data and evaluated for their cytotoxic activity against KB and HepG2 cell lines .

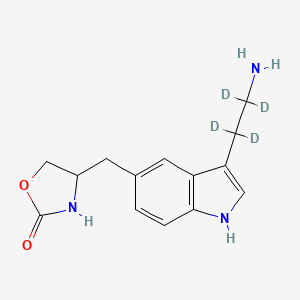

Molecular Structure Analysis

The molecular formula of “N-Amino-11-azaartemisinin” is C15H24N2O4 . The structure of artemisinin and its derivatives have been studied . The 1,2,3-triazole is a basic aromatic heterocycle that has a five-membered ring of two carbon atoms and three nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions of 11-azaartemisinin derivatives have been studied . A series of new derivatives of 11-azaartemisinin were prepared under mild reaction conditions using click reaction of 11-azaartemisinin and various azides .

科学研究应用

Anticancer Activity

N-Amino-11-azaartemisinin derivatives have shown promising results in the field of cancer research . A series of new compounds were prepared using 11-azaartemisinin and various azides, and these synthesized compounds were evaluated for their cytotoxic activity against KB and HepG2 cell lines . Thirteen of the synthesized compounds displayed good cytotoxic activity against these human cancer cell lines .

Antimalarial Activity

Artemisinin, from which 11-azaartemisinin is derived, is best known for its antimalarial activity . Artemisinin and its derivatives are a group of drugs recommended by the World Health Organization for the treatment of Plasmodium falciparum malaria . 11-azaartemisinin derivatives have shown a better activity profile than that of artemisinin .

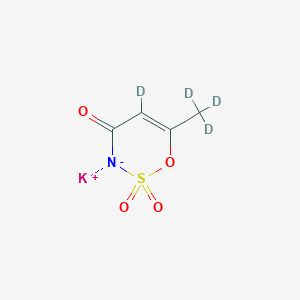

Development of Triple Combination Therapies

As artemisinin combination therapies (ACTs) are compromised by resistance, researchers are evaluating triple combination therapies (TACTs) comprising an amino-artemisinin, a redox drug, and a third drug with a different mode of action . The efficacy and pharmacokinetic data strongly support the development of selected amino-artemisinins as components of new TACTs .

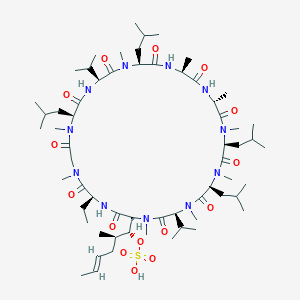

Pharmacokinetics Research

The pharmacokinetics of N-Amino-11-azaartemisinin has been studied in detail . The sulfamide derivative has a notably long murine microsomal half-life, low intrinsic liver clearance and total plasma clearance rates, and high relative bioavailability . These properties make it a promising candidate for further development.

Antimicrobial Activity

The 1,2,3-triazole ring, which is a part of the structure of N-Amino-11-azaartemisinin, is known for its antimicrobial activity . This suggests that N-Amino-11-azaartemisinin could potentially be used in the development of new antimicrobial agents.

Antiviral Activity

The 1,2,3-triazole ring is also known for its antiviral activity . This indicates that N-Amino-11-azaartemisinin and its derivatives could potentially be used in the development of new antiviral drugs.

作用机制

Target of Action

N-Amino-11-azaartemisinin is a derivative of artemisinin, a compound known for its antimalarial activity . The primary targets of N-Amino-11-azaartemisinin are cancer cells, specifically the KB and HepG2 cell lines . The compound interacts with these cells, causing cytotoxic effects that inhibit their growth and proliferation .

Mode of Action

It is known that the compound interacts with its targets (cancer cells) in a way that leads to their destruction . This is likely due to the compound’s ability to induce cytotoxic effects, which can lead to cell death .

Biochemical Pathways

Given its cytotoxic effects on cancer cells, it can be inferred that the compound likely affects pathways related to cell growth and proliferation .

Pharmacokinetics

The pharmacokinetics of N-Amino-11-azaartemisinin have been studied in mice . The compound has a notably long murine microsomal half-life (t1/2 > 150 min), low intrinsic liver clearance and total plasma clearance rates (CL int = 576.9, CL tot = 75.0 ml/min/kg), although its bioavailability is lower (F = 14%) .

Result of Action

The result of N-Amino-11-azaartemisinin’s action is the inhibition of cancer cell growth and proliferation . The compound has shown good cytotoxic activity against two human cancer cell lines, KB and HepG2, with half maximal inhibitory concentration values in a range of 4.27–70.40 μM .

未来方向

The future directions for “N-Amino-11-azaartemisinin” could involve the development of new artemisinin derivatives for treatment of malaria . Some derivatives also possess notable thermal stabilities and although metabolic pathways of the derivatives are as yet unknown, none can provide DHA . The azaartemisinins synthesized over the past 20 years are critically discussed on the basis of their synthetic accessibility and biological activities with the view to assessing suitability to serve as new artemisinin derivatives for treatment of malaria .

属性

IUPAC Name |

(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4/c1-8-4-5-11-9(2)12(18)17(16)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13H,4-7,16H2,1-3H3/t8?,9-,10?,11?,13?,14+,15?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPLWYWNQUROTR-FJAJAOGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2CCC(C3C24C(N(C1=O)N)O[C@](CC3)(OO4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。